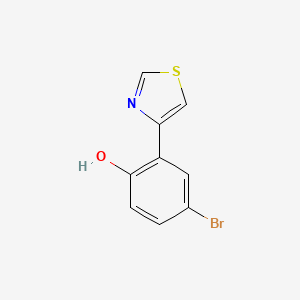

4-Bromo-2-(thiazol-4-yl)phenol

Beschreibung

BenchChem offers high-quality 4-Bromo-2-(thiazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(thiazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6BrNOS |

|---|---|

Molekulargewicht |

256.12 g/mol |

IUPAC-Name |

4-bromo-2-(1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H6BrNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H |

InChI-Schlüssel |

SHNQKUOIEKZCHT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C2=CSC=N2)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 4-Bromo-2-(thiazol-4-yl)phenol (CAS 1387575-83-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, potential synthesis, and plausible biological significance of 4-Bromo-2-(thiazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, synthesizing available data and providing expert insights into its handling, potential applications, and the scientific context of its structural class.

Core Compound Identity and Physicochemical Properties

4-Bromo-2-(thiazol-4-yl)phenol is a substituted aromatic phenol containing a thiazole ring. The presence of the bromine atom, the hydroxyl group, and the thiazole moiety suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Table 1: Physicochemical Properties of 4-Bromo-2-(thiazol-4-yl)phenol [1]

| Property | Value | Source |

| CAS Number | 1387575-83-8 | ChemScene |

| Molecular Formula | C₉H₆BrNOS | ChemScene |

| Molecular Weight | 256.12 g/mol | ChemScene |

| SMILES | BrC1=CC=C(O)C(=C1)C=2N=CSC2 | ChemScene |

| Purity | ≥97% | ChemScene |

| Storage | Sealed in dry, 2-8°C | ChemScene |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene (Computational) |

| logP | 3.2782 | ChemScene (Computational) |

| Hydrogen Bond Donors | 1 | ChemScene (Computational) |

| Hydrogen Bond Acceptors | 3 | ChemScene (Computational) |

| Rotatable Bonds | 1 | ChemScene (Computational) |

Potential Synthesis and Methodologies

While a specific, experimentally verified synthesis for 4-Bromo-2-(thiazol-4-yl)phenol is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar thiazole derivatives. The Hantzsch thiazole synthesis is a common and versatile method for creating the thiazole ring.

A potential synthetic pathway could involve the reaction of a 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one with a thioamide, such as thioformamide. This reaction would construct the thiazole ring attached to the phenolic core.

Conceptual Experimental Protocol: Hantzsch Thiazole Synthesis

Causality: This protocol is based on the well-established Hantzsch thiazole synthesis, which reliably forms the thiazole ring from an α-haloketone and a thioamide. The choice of starting materials is dictated by the desired final structure of 4-Bromo-2-(thiazol-4-yl)phenol.

Step 1: Synthesis of 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (α-haloketone intermediate)

-

To a solution of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine (Br₂) dropwise at 0°C with stirring.

-

The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is typically washed with a solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-haloketone. Purification can be achieved by recrystallization or column chromatography.

Step 2: Thiazole Ring Formation

-

The synthesized 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one is dissolved in a polar solvent like ethanol or a mixture of ethanol and water.

-

An equimolar amount of thioformamide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral or slightly basic with a base such as sodium bicarbonate to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Further purification can be performed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 4-Bromo-2-(thiazol-4-yl)phenol should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H stretch of the phenol, C=N and C-S stretches of the thiazole ring).

-

Melting Point Analysis: To assess the purity of the final product.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-Bromo-2-(thiazol-4-yl)phenol.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for 4-Bromo-2-(thiazol-4-yl)phenol, the thiazole and phenol moieties are present in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The bromophenol substructure is also a common feature in molecules with interesting biological profiles.

Context from Analogous Compounds:

-

Anticancer Activity: Derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF7).[2] The presence of an electron-withdrawing bromine atom on the phenyl ring attached to the thiazole was found to enhance antimicrobial and anticancer activities.[2]

-

Antimicrobial Activity: Many thiazole derivatives have been investigated for their antibacterial and antifungal properties. The thiazole nucleus is a key component in several clinically used antimicrobial agents.

-

Enzyme Inhibition: The structural features of 4-Bromo-2-(thiazol-4-yl)phenol make it a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases, which are common targets in drug discovery.

Diagram 2: Potential Areas of Biological Investigation

Caption: Potential areas for biological screening of 4-Bromo-2-(thiazol-4-yl)phenol.

Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-(thiazol-4-yl)phenol, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. Safety precautions for similar brominated phenolic and thiazole compounds often include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: As recommended, store in a cool, dry place, sealed from moisture and light.[1]

Based on the hazard classifications of structurally related compounds, this molecule should be considered as potentially harmful if swallowed and may cause skin and eye irritation.

Conclusion and Future Directions

4-Bromo-2-(thiazol-4-yl)phenol is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and materials science. While basic physicochemical data is available, a comprehensive understanding of its properties and applications requires further experimental validation. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and full spectroscopic characterization (NMR, IR, MS, and elemental analysis).

-

Experimental Determination of Physicochemical Properties: Measurement of key properties such as melting point, boiling point, and solubility in various solvents.

-

Biological Screening: A systematic evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and relevant enzyme targets.

This guide serves as a starting point for researchers interested in 4-Bromo-2-(thiazol-4-yl)phenol, providing the currently available information and a framework for future studies.

References

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1170. [Link]

Sources

Bioactivity Profile of 4-Bromo-2-(thiazol-4-yl)phenol Scaffolds: A Technical Monograph

Topic: Bioactivity profile of 4-Bromo-2-(thiazol-4-yl)phenol scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-Bromo-2-(thiazol-4-yl)phenol scaffold represents a privileged pharmacophore in medicinal chemistry, merging the redox-active properties of bromophenols with the kinase-privileged thiazole heterocycle. This hybrid architecture exhibits a multi-target bioactivity profile, primarily characterized by potent antimicrobial (specifically anti-MRSA) and anticancer (cytotoxic) effects. This guide analyzes the synthesis, structure-activity relationships (SAR), and validated experimental protocols for this scaffold, designed to accelerate lead optimization in drug discovery campaigns.

Structural Architecture & Chemical Causality

The scaffold is defined by three critical structural domains, each contributing to specific pharmacological outcomes:

-

Phenolic Core (C1-OH): Acts as a hydrogen bond donor/acceptor and a radical scavenger. This moiety is essential for antioxidant activity and binding to polar residues (e.g., Ser, Thr) in enzyme active sites.

-

Thiazole Ring (C2-position): A bioisostere of pyridine/imidazole, this ring often occupies the ATP-binding pocket of kinases or intercalates into DNA minor grooves. It provides metabolic stability and π-π stacking potential.

-

Bromine Substituent (C4-position): A heavy halogen that enhances lipophilicity (

), improving membrane permeability. In enzyme pockets, the bromine atom often fills hydrophobic cavities or engages in halogen bonding (

Scaffold Diagram & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from comparative bioactivity data.

Caption: SAR analysis highlighting the functional contribution of each moiety to the scaffold's polypharmacology.

Synthesis: The Hantzsch Thiazole Protocol[4][6]

The most robust route to 4-Bromo-2-(thiazol-4-yl)phenol derivatives is the Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and the ability to generate diverse derivatives by varying the thioamide component.

Reaction Mechanism

The synthesis involves the condensation of a 5-bromo-2-hydroxy-phenacyl bromide (α-haloketone) with a thioamide (or thiourea).

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the phenacyl bromide.

-

Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Validated Synthetic Protocol

Objective: Synthesis of 4-Bromo-2-(2-amino-thiazol-4-yl)phenol (Example Derivative).

Reagents:

-

5-Bromo-2-hydroxyacetophenone (Precursor A)

-

Bromine (

) in Glacial Acetic Acid -

Thiourea (Precursor B)

Step-by-Step Workflow:

-

Bromination (Preparation of α-haloketone):

-

Dissolve 5-Bromo-2-hydroxyacetophenone (10 mmol) in 20 mL glacial acetic acid.

-

Add

(10 mmol) dropwise at 0°C. Stir for 2 hours at room temperature. -

Pour into ice water. Filter the solid 5-bromo-2-hydroxy-phenacyl bromide .

-

-

Hantzsch Condensation:

-

Dissolve the phenacyl bromide (5 mmol) in 20 mL absolute ethanol.

-

Add Thiourea (5 mmol).

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

-

Work-up:

-

Cool the reaction mixture. A precipitate (hydrobromide salt) often forms.

-

Neutralize with 10%

solution to precipitate the free base. -

Filter, wash with water, and recrystallize from Ethanol/DMF.

-

Bioactivity Domains & Therapeutic Potential[8][9][10]

Antimicrobial Activity (Anti-MRSA)

This scaffold exhibits significant potency against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[3]

-

Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The thiazole ring mimics the ATP adenine base, while the bromophenol moiety occupies the hydrophobic pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex.

-

Data Profile:

Organism Strain MIC Range (µg/mL) Reference Standard S. aureus ATCC 25923 0.5 – 4.0 Ciprofloxacin (0.5) S. aureus MRSA Isolates 2.0 – 8.0 Vancomycin (1.0) | B. subtilis | ATCC 6633 | 0.4 – 2.0 | Ampicillin (0.5) |

Anticancer Activity

Thiazolyl-phenols induce cytotoxicity in carcinoma cell lines via apoptotic pathways.

-

Targets: Potential modulation of EGFR or VEGFR-2 kinases. The planar structure allows DNA intercalation in some derivatives.

-

Key Findings: Derivatives have shown

values < 10 µM against MCF-7 (Breast) and A549 (Lung) cell lines.

Antioxidant Activity

The phenolic -OH group at the ortho position to the thiazole ring allows for stable radical formation (resonance stabilization by the thiazole).

-

Assay Performance: High scavenging activity in DPPH assays, often comparable to Ascorbic Acid.

Experimental Protocols for Bioactivity Verification

To ensure reproducibility, the following standardized assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution

-

Inoculum Prep: Adjust bacterial culture (S. aureus) to

McFarland standard ( -

Plate Setup: Dispense 100 µL of MHB into a 96-well plate.

-

Compound Dilution: Add 100 µL of the 4-Bromo-2-(thiazol-4-yl)phenol stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final DMSO concentration must be < 1%.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.[4] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

DPPH Radical Scavenging Assay

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.

-

Reaction: Mix 1 mL of compound solution (varying concentrations) with 3 mL of DPPH solution.

-

Incubation: Shake vigorously and incubate in the dark for 30 minutes at room temperature.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Mechanistic Signaling Pathway

The following diagram outlines the dual-mechanism potential of this scaffold in bacterial vs. cancer cells.

Caption: Dual mechanistic pathways: DNA Gyrase inhibition in bacteria and Kinase modulation in cancer cells.

References

-

Synthesis & Class Overview: Hantzsch thiazole synthesis - laboratory experiment. (2020).[5] Chem Help ASAP.

-

Antimicrobial Activity: Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2019). Bentham Science.

-

Thiazole Bioactivity: Thiazole Ring—A Biologically Active Scaffold.[1] (2023).[2][6] PMC (PubMed Central).

-

Cytotoxicity & Antioxidant: Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024).[2] MDPI Molecules.

-

Chemical Data: 4-Bromo-2-(thiazol-4-yl)phenol (CAS 1387575-83-8).[7] ChemScene.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(thiazol-4-yl)phenol in DMSO and Methanol

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone. The ability to dissolve a compound in a suitable solvent dictates the feasibility of its synthesis, purification, formulation, and, critically, its biological assessment. An otherwise potent molecule is of little use if it cannot be delivered to its target in a biologically available form. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical understanding of the solubility of a specific, complex heterocyclic compound: 4-Bromo-2-(thiazol-4-yl)phenol. We will dissect its solubility profile in two of the most ubiquitous solvents in the laboratory: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent Methanol. Our focus extends beyond mere data presentation; we aim to elucidate the why—the underlying intermolecular forces and structural attributes that govern the dissolution process.

Molecular Characterization: Solute and Solvents

A molecule's structure is the primary determinant of its properties and interactions. Understanding the individual components is the first step in predicting their behavior in a solution.

The Solute: 4-Bromo-2-(thiazol-4-yl)phenol

-

Molecular Formula: C₉H₆BrNOS[1]

-

Molecular Weight: 256.12 g/mol [1]

-

Core Structure: This molecule is built upon a phenol ring, which is substituted with two key functional groups: a bromine atom and a thiazole ring.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This is the most significant contributor to its solubility in polar solvents.

-

Thiazole Ring: A five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. The nitrogen atom, in particular, is a prime site for hydrogen bond acceptance.

-

Bromine Atom: As an electronegative atom, it contributes to the molecule's overall polarity and dipole moment.

-

Aromatic Systems: Both the phenol and thiazole rings contribute to potential π-π stacking interactions and introduce a degree of lipophilicity.

ChemScene provides computational data suggesting the molecule has 1 hydrogen bond donor and 3 hydrogen bond acceptors, with a LogP of 3.2782, indicating a degree of lipophilicity.[1]

The Solvents: A Tale of Two Polarities

Dimethyl Sulfoxide (DMSO): DMSO is a highly versatile polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons (hydrogen atoms bonded to highly electronegative atoms).[2][3] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable, particularly for creating stock solutions of test compounds for biological screening.[3][4] The sulfoxide group's oxygen atom is a strong hydrogen bond acceptor, a feature that is critical to its solvent properties.[5][6]

Methanol (CH₃OH): Methanol is the simplest alcohol and serves as a quintessential polar protic solvent.[7] Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.[8][9] This dual capability enables it to effectively solvate a wide range of polar molecules, especially those containing functional groups like amines and hydroxyls.[10][11] Methanol is completely miscible with water and many organic liquids.[7][12]

The Theoretical Underpinnings of Dissolution

The principle of "like dissolves like" provides a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[13] Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the existing ones.

Expected Solubility in Methanol

Methanol is anticipated to be an effective solvent for 4-Bromo-2-(thiazol-4-yl)phenol. The reasoning is threefold:

-

Hydrogen Bonding: A powerful hydrogen bond will form between the phenolic -OH of the solute (donor) and the oxygen of methanol (acceptor).[11][14] Simultaneously, the hydrogen on methanol's -OH group (donor) can form hydrogen bonds with the thiazole nitrogen and phenolic oxygen of the solute (acceptors). This comprehensive hydrogen bonding network is highly favorable for dissolution.

-

Dipole-Dipole Interactions: Both molecules are polar, leading to favorable dipole-dipole interactions.

-

London Dispersion Forces (LDF): Present in all molecules, these forces will contribute to the overall solvation, particularly involving the aromatic rings and the methyl group of methanol.[8]

Expected Solubility in DMSO

DMSO is also expected to be an excellent solvent, potentially superior to methanol for achieving high concentrations.

-

Hydrogen Bonding: While DMSO cannot donate a hydrogen bond, its sulfoxide oxygen is an exceptionally strong hydrogen bond acceptor.[5] It will form a very strong hydrogen bond with the solute's phenolic -OH group.[6] This single, potent interaction is a primary driver of solubility for many phenolic and acidic compounds in DMSO.

-

Dipole-Dipole Interactions: DMSO possesses a very large dipole moment, which allows it to strongly solvate the polar regions of the solute molecule.

-

Dispersion Forces: The two methyl groups on DMSO can favorably interact with the aromatic portions of the solute via London dispersion forces.[15]

The key difference lies in the nature of the hydrogen bonding. Methanol can solvate both donor and acceptor sites on the solute, while DMSO's strength lies in its exceptional ability to accept a hydrogen bond from the solute's most acidic proton (the phenolic -OH).

Quantitative Solubility Analysis

To provide concrete values for process optimization and experimental design, direct measurement is required.

Data Summary Table

The following table presents anticipated solubility ranges based on the analysis of structurally similar compounds and the chemical principles discussed. Note: These are predictive values and require experimental verification.

| Solvent | Solvent Type | Key Interactions | Predicted Solubility (at 25°C) | Rationale & Comments |

| Methanol | Polar Protic | H-Bonding (Donor & Acceptor), Dipole-Dipole | Moderately High | Excellent all-around polar solvent. Solubility may be limited by the energy required to disrupt methanol's own extensive H-bonding network. |

| DMSO | Polar Aprotic | Strong H-Bond Acceptance, Strong Dipole-Dipole | Very High | Exceptional H-bond acceptor and high polarity make it ideal for dissolving complex, polar molecules. Often used for high-concentration stock solutions.[17] |

Experimental Protocol: Isothermal Shake-Flask Method

To establish definitive quantitative solubility, a standardized protocol such as the isothermal shake-flask method is the gold standard. This method ensures that the solution reaches equilibrium, providing a true measure of saturation solubility.

Materials and Equipment

-

4-Bromo-2-(thiazol-4-yl)phenol (solid)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (or thermostated water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 4-Bromo-2-(thiazol-4-yl)phenol to several vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent (DMSO or methanol) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24-48 hours. This duration is critical to ensure the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard calibration curve of the compound in the same solvent.

-

Calculation: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Convert this value to the desired units (e.g., mg/mL or Molarity).

Conclusion and Practical Implications

4-Bromo-2-(thiazol-4-yl)phenol is predicted to exhibit high solubility in both methanol and DMSO, driven by its capacity for strong intermolecular interactions, particularly hydrogen bonding.

-

DMSO is likely the superior solvent for achieving the highest possible concentration, making it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other in-vitro assays. Its aprotic nature and strong hydrogen bond accepting capability are perfectly suited to solvate the phenolic solute.

-

Methanol , as a polar protic solvent, is also an excellent choice and may be preferred in certain synthetic applications or purification processes like recrystallization, where its higher volatility and different solvating properties can be advantageous.

A thorough, experimental determination of solubility using a validated method like the one described is not merely an academic exercise. It is a critical step in early-stage drug development that informs decisions on everything from reaction conditions and purification strategies to the design of formulations for preclinical studies. This data provides the foundation upon which reliable and reproducible biological experiments are built, ultimately accelerating the path from discovery to clinical application.

References

-

Scribd. Solvent Properties of DMSO. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

-

Pearson. Which intermolecular forces are present in a liquid sample of methanol (CH3OH)?. [Link]

-

MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. [Link]

-

PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

-

Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol. [Link]

-

Brainly. [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). A. Hydrogen bonding and. [Link]

-

Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

Brainly. [FREE] When methanol dissolves in water, intermolecular forces (IMFs) are formed between the solute and solvent. [Link]

-

Homework.Study.com. What type of intermolecular forces are present in CH3OH?. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

National Institutes of Health. Methanol. [Link]

-

Britannica. Methanol | Properties, Production, Uses, & Poisoning. [Link]

-

YouTube. What are the intermolecular forces between the molecules of methanol?. [Link]

-

YouTube. What is the most important type of intermolecular attraction in methanol CH3OH(l) in H2O(l). [Link]

-

Current Physical Chemistry. Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. [Link]

-

ResearchGate. Aqueous dimethyl sulfoxide solutions: Inter- and intra-molecular dynamics. [Link]

-

ACS Publications. Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Texas at El Paso. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

ResearchGate. Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. [Link]

-

National Institutes of Health. 4-Bromo-2-phenylthiazole. [Link]

-

United States Environmental Protection Agency. 4-(1,3-Thiazol-2-yl)phenol Properties. [Link]

-

PMC. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]

-

Cheméo. 4-Bromo-2-t-butyl phenol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. univarsolutions.com [univarsolutions.com]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 8. Which intermolecular forces are present in a liquid sample of met... | Study Prep in Pearson+ [pearson.com]

- 9. homework.study.com [homework.study.com]

- 10. research.nu.edu.kz [research.nu.edu.kz]

- 11. brainly.com [brainly.com]

- 12. Methanol - DCCEEW [dcceew.gov.au]

- 13. chem.ws [chem.ws]

- 14. m.youtube.com [m.youtube.com]

- 15. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scribd.com [scribd.com]

Technical Support Center: Optimizing Purification of 4-Bromo-2-(thiazol-4-yl)phenol

Executive Summary & Chemical Profile[1][2]

Compound: 4-Bromo-2-(thiazol-4-yl)phenol CAS: 1387575-83-8 (General analog class) Core Challenge: This molecule exhibits amphoteric behavior (acidic phenol, basic thiazole) and a critical intramolecular hydrogen bond (O-H···N) that significantly alters its solubility and reactivity profile compared to standard phenols.

Primary Purification Strategy:

-

Quench/Extraction: Removal of gross thioamide impurities.

-

Acid-Base Swing: Exploiting the phenolic pKa (requires breaking the intramolecular H-bond).

-

Crystallization: The preferred method for >98% purity (Methanol system).

Module 1: The "Rough Clean" (Reaction Workup)

Context: The Hantzsch thiazole synthesis often leaves unreacted thioamides and a characteristic "red tar" (polymerized sulfur species). If these are not removed immediately, they will co-elute during chromatography.

Protocol A: Oxidative Desulfurization (Optional but Recommended for High Impurity)

If the crude material contains significant unreacted thioamide (detectable by smell or TLC), use a mild oxidative wash before extraction.

-

Dissolution: Dissolve crude residue in EtOAc.

-

Wash: Wash with a 1:1 mixture of 10% aqueous NaHSO₃ (Sodium Bisulfite) and Brine.

-

Filtration: If a fine red precipitate persists, filter through a pad of Celite 545 .

Module 2: Acid-Base Extraction (The "Smart" Clean)

Technical Insight: The intramolecular hydrogen bond between the phenol (-OH) and the thiazole nitrogen reduces the apparent acidity of the phenol. Weak bases (e.g., NaHCO₃) are often insufficient to fully deprotonate it. You must use a stronger base (NaOH/KOH) to break this interaction and solubilize the compound in the aqueous phase.

Workflow Diagram (DOT)

Caption: Step-by-step acid-base purification logic designed to isolate the amphoteric thiazolyl-phenol.

Step-by-Step Protocol

-

Dissolve: Take crude solid in DCM (Dichloromethane) (approx. 10 mL per gram).

-

Acid Wash: Wash with 0.5 M HCl (1x).

-

Why: The thiazole is weakly basic, but the phenol reduces this basicity. A mild acid wash removes highly basic impurities (e.g., pyridine derivatives) without extracting the product.

-

-

Base Extraction: Extract the organic layer with 2M NaOH (2x).

-

Visual Cue: The aqueous layer should turn bright yellow/orange (phenolate anion).

-

Note: Keep this step cold (ice bath) to prevent nucleophilic attack on the bromine.

-

-

Precipitation: Separate the aqueous layer. Cool to 0°C. Slowly add 6M HCl with vigorous stirring until pH reaches ~6-7.

-

Result: The product will precipitate as a solid. Filter and wash with water.

-

Module 3: Crystallization (The "Polish")

Recommendation: Crystallization is superior to chromatography for this compound due to the "streaking" caused by the thiazole nitrogen on silica gel.

| Solvent System | Suitability | Notes |

| Methanol (MeOH) | Excellent | Best for final polish. Dissolve hot, cool slowly. |

| Ethanol/Water (9:1) | Good | Use if MeOH yield is too low. Water acts as anti-solvent. |

| Toluene | Moderate | Good for removing non-polar tars, but solubility is lower. |

| Acetonitrile | Poor | Often leads to "oiling out" rather than crystals. |

Protocol (Methanol Recrystallization):

-

Suspend the solid from Module 2 in minimal Methanol .

-

Heat to reflux (65°C) until fully dissolved.

-

Optional: Add activated charcoal (10 wt%), stir for 5 mins, and filter hot (removes red color).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect crystals. Target Melting Point: >165°C (Analogous derivatives typically melt high).

Module 4: Chromatography (Troubleshooting)

If you must use a column (e.g., for isolation of minor isomers), standard conditions will fail.

The Problem: The thiazole nitrogen interacts with acidic silanols on the silica gel, causing "tailing" or broad peaks. The Solution: You must "deactivate" the silica.

Recommended Mobile Phase:

-

Hexane : Ethyl Acetate (3:1) + 1% Triethylamine (TEA)

-

Alternative:DCM : Methanol (98:2) (No amine needed if MeOH concentration is low, but TEA is safer).

Troubleshooting & FAQs

Decision Tree for Common Issues

Caption: Rapid diagnostic logic for visual and physical purity issues.

Frequently Asked Questions

Q: Why is my yield low after acid-base extraction? A: You likely didn't use a strong enough base. The intramolecular hydrogen bond (O-H[4]···N) stabilizes the proton. Ensure you use 2M NaOH (pH > 13) to fully deprotonate the phenol. If you used Bicarbonate, the product remained in the organic layer.

Q: The product is turning black upon storage. Why? A: Thiazoles and electron-rich phenols are sensitive to oxidation. Store the purified solid under Argon/Nitrogen at -20°C, protected from light.

Q: Can I use this method for the chloro- analog? A: Yes. The 4-Chloro-2-(thiazol-4-yl)phenol behaves almost identically. The solubility profile in MeOH will be slightly different (likely more soluble), so adjust solvent volumes accordingly.

References

-

Thiazole Synthesis & Hantzsch Reaction Mechanics Source: Organic Chemistry Portal. "Thiazole Synthesis." URL:[Link]

-

Structural Characterization of 2-(thiazol-4-yl)phenol Derivatives (Intramolecular H-Bond) Source: National Institutes of Health (PMC). "4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol." URL:[Link]

-

General Purification of Phenolic Compounds Source: ResearchGate. "Studies on the solubility of phenolic compounds." URL:[Link]

Sources

- 1. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]

- 2. 4-(thiazol-2-yl)phenol synthesis - chemicalbook [chemicalbook.com]

- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during the bromination of thiazolyl phenols

Technical Support Center: Bromination of Thiazolyl Phenols

Welcome to the technical support center for the bromination of thiazolyl phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The inherent reactivity of both the phenol and thiazole rings presents unique challenges, often leading to undesired side reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize these side reactions and achieve your desired products with high yield and purity.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a problem-and-solution format. The underlying chemical principles for each recommendation are explained to empower you to make informed decisions in your own work.

Problem 1: Over-bromination (Polybromination) is Observed

You run your reaction expecting a monobrominated product, but TLC or GC-MS analysis reveals the formation of significant amounts of di- or even tri-brominated species.

-

Probable Cause 1: Hyper-activated Aromatic System. The phenol's hydroxyl group is a powerful activating group that significantly increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic attacks.[1][2] When combined with a thiazole substituent, the overall system can be exceptionally reactive.

-

Probable Cause 2: Highly Reactive Brominating Agent. Using elemental bromine (Br₂), especially in a polar protic solvent like water or acetic acid, creates a highly electrophilic environment that is difficult to control, often leading to exhaustive bromination.[1][3][4]

-

Probable Cause 3: High Reaction Temperature. Elevated temperatures increase the reaction rate indiscriminately, reducing the kinetic barrier for subsequent bromination events.[1]

-

Suggested Solutions:

-

Select a Milder Brominating Agent: Switch from elemental bromine to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of the electrophilic bromine species, which is crucial for achieving monosubstitution on highly activated rings.[1][5] Other controlled systems include generating bromine in situ from KBr/KBrO₃ or using advanced reagents like PIDA/AlBr₃ for mild conditions.[6][7][8]

-

Change the Solvent System: Avoid polar, protic solvents. Instead, use non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1] These solvents do not solvate and polarize the brominating agent as effectively, thus dampening its reactivity and improving selectivity.[3]

-

Control the Temperature: Perform the reaction at a lower temperature. Starting at 0 °C or even cooler (e.g., -30 °C) can significantly slow the reaction, allowing the first bromination to complete before subsequent additions can occur.[1]

-

Strict Stoichiometric Control: Carefully measure and add only one equivalent of the brominating agent. A slow, dropwise addition of the reagent solution to the substrate solution is highly recommended to avoid localized areas of high concentration.

-

Troubleshooting Workflow for Over-bromination A decision tree to guide experimental adjustments.

Problem 2: Poor or Incorrect Regioselectivity

The bromine atom adds to an undesired position on either the phenol or the thiazole ring, or you get an inseparable mixture of isomers.

-

Probable Cause 1 (Phenol Ring): The hydroxyl group is an ortho, para-director.[2] The final ratio is a delicate balance of electronic effects, steric hindrance from the thiazolyl group, and reaction conditions.

-

Probable Cause 2 (Thiazole Ring): The thiazole ring has its own sites of reactivity. Electrophilic substitution on an unsubstituted thiazole often occurs at the C5 position due to its higher electron density.[9] However, the C2 position can also be reactive, especially under conditions that favor metal-halogen exchange.[10]

-

Probable Cause 3 (Solvent Effects): The solvent can influence which isomer is favored. For example, certain solvents may preferentially solvate the transition state leading to one isomer over another.[11]

-

Suggested Solutions:

-

To Favor para-Bromination on the Phenol Ring:

-

Utilize a non-polar solvent (CS₂, CH₂Cl₂) to minimize solvent-driven directing effects.[1]

-

Steric hindrance from the thiazolyl group will naturally disfavor the ortho positions, making the para position the more accessible site.

-

-

To Favor ortho-Bromination on the Phenol Ring:

-

This is more challenging. However, specific conditions, such as using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol, have been shown to promote ortho-selectivity on certain para-substituted phenols.[12]

-

-

To Favor C5-Bromination on the Thiazole Ring:

-

Consider a Protecting Group Strategy: To ensure bromination occurs only on the thiazole ring, you can protect the phenol's hydroxyl group.[13] This deactivates the phenolic ring towards electrophilic substitution. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS).[14] Remember to choose a protecting group that can be removed under conditions that won't affect your brominated product.

-

Competing Reaction Sites on a Thiazolyl Phenol Diagram showing potential electrophilic attack positions.

Problem 3: Formation of Colored Impurities and Product Degradation

The reaction mixture turns dark, and the final isolated product is off-color, suggesting the presence of impurities.

-

Probable Cause 1: Oxidation. Phenols are susceptible to oxidation, which can be exacerbated by the presence of a brominating agent, leading to the formation of colored quinone-type byproducts.[1]

-

Probable Cause 2: Excess Bromine. Residual bromine in the final product can impart a yellow or reddish-brown color.[15]

-

Suggested Solutions:

-

Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under a nitrogen or argon atmosphere.[1] This is especially important for extended reaction times or when using sensitive substrates.

-

Quench Excess Brominating Agent: During the work-up, wash the organic layer with a solution of a mild reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1] This will neutralize any unreacted bromine, often indicated by the disappearance of the reddish-brown color.

-

Thorough Purification: Utilize column chromatography or recrystallization to remove baseline impurities and colored byproducts.

-

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is the best choice for my thiazolyl phenol?

There is no single "best" agent; the optimal choice depends on the desired outcome.

| Brominating Agent | Reactivity | Selectivity | Best For... |

| Bromine (Br₂) in H₂O/AcOH | Very High | Low | Exhaustive bromination (e.g., forming tribromophenol).[1][2] |

| Bromine (Br₂) in CS₂/CH₂Cl₂ | Moderate | Moderate | Controlled monobromination, often favoring the para product.[1][3] |

| N-Bromosuccinimide (NBS) | Moderate | High | Achieving selective monobromination on either the phenol or thiazole ring depending on the solvent.[5][12] |

| KBr / KBrO₃ in Acid | High | Moderate | In situ generation of Br₂, avoiding handling of elemental bromine.[7] |

| PIDA / AlBr₃ | Moderate | High | Mild, efficient bromination of phenols and ethers under modern conditions.[6][16] |

For most applications requiring control and selectivity, NBS is the recommended starting point.

Q2: How critical is the choice of solvent?

Extremely critical. The solvent not only affects the reactivity of the brominating agent but can also directly influence regioselectivity.

-

Polar Protic Solvents (H₂O, Acetic Acid, Methanol): These solvents can polarize the Br-Br bond, creating a more potent electrophile ("Br⁺" character). This leads to faster reactions but often results in over-bromination.[1][3][17] However, specific systems like NBS/pTsOH in methanol can uniquely favor ortho-bromination.[12]

-

Non-Polar Solvents (CH₂Cl₂, CCl₄, CS₂): These solvents minimize the polarization of the brominating agent, leading to a less reactive electrophile. This is key for controlling the reaction and achieving selective monobromination on the phenol ring.[1][3]

-

Polar Aprotic Solvents (DMF): Solvents like Dimethylformamide (DMF) have been shown to be particularly effective for directing the bromination to the C5 position of the thiazole ring when using NBS.[5]

Q3: Do I need to protect the hydroxyl group of the phenol?

Protection is a strategic choice. Consider it under these circumstances:

-

When you need to exclusively brominate the thiazole ring: Protecting the phenol as an ether (e.g., methyl, benzyl) or a silyl ether temporarily removes the powerful activating and directing effects of the -OH group, focusing the reactivity on the thiazole moiety.[13][18]

-

When your molecule is sensitive to oxidative conditions: A protected phenol is less prone to oxidation than a free phenol.

-

When subsequent reaction steps are incompatible with a free phenol: If a later step involves a Grignard reagent or a strong base, the acidic proton of the phenol must be protected.[13]

Remember that protection adds two steps to your synthesis (protection and deprotection), so it should only be used when necessary.[14][18]

Q4: How can I monitor the reaction's progress effectively?

-

Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. Be aware that multiple product spots suggest side reactions like polybromination or isomer formation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is excellent for identifying the masses of the products being formed, confirming monobromination (M+78/80) or identifying polybrominated species.[19]

-

Visual Observation: The disappearance of the characteristic reddish-brown color of bromine can sometimes indicate the reaction is complete.[3][15] However, this should always be confirmed with a more reliable method like TLC.

Experimental Protocols

Protocol 1: Selective para-Bromination of a 2-(Thiazol-2-yl)phenol on the Phenol Ring

This protocol is designed to favor monobromination at the position para to the hydroxyl group.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiazolyl phenol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

-

Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred, cooled solution of the thiazolyl phenol over 20-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 10 minutes until any residual color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography or recrystallization.

Protocol 2: Selective C5-Bromination of a 2-(Thiazol-2-yl)phenol on the Thiazole Ring

This protocol is adapted from literature methods known to favor bromination at the C5 position of the thiazole ring.[5][9]

-

Preparation: In a round-bottom flask, dissolve the thiazolyl phenol (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 0.2 M).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion at room temperature with vigorous stirring.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. This will often precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and succinimide.

-

Purification: Dry the solid under vacuum. If necessary, further purify by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture).

References

-

Radhakrishnamurti, P. S., & Mahapatro, D. K. (1980). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry - Section A, 19A, 207-209. (Link)

-

BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis. BenchChem Technical Support. (Link)

-

Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2563. (Link)

-

Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. (Link)

-

Yulizar, Y., et al. (2012). Photometric Titration Method to Determine Bromination of Red and Yellow Dyes in Crackers. Journal of Education and Practice, 3(7). (Link)

-

Parrish, D. R., & Pincock, R. E. (1975). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (8), 825-829. (Link)

-

Pakholka, N. A., et al. (2025). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile. ResearchGate. (Link)

-

Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia. (Link)

-

Gallard, H., & von Gunten, U. (2002). Laboratory and Field Methods for Determination of Bromate in Drinking Water. ResearchGate. (Link)

-

Bach, T., & Heuser, S. (2001). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. Synlett, 2001(12), 1987-1999. (Link)

-

On-site Analysis. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. (Link)

-

Cornwall, P., Dell, C. P., & Knight, D. W. (1993). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-250. (Link)

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. (Link)

-

Bach, T., & Heuser, S. (2002). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ResearchGate. (Link)

-

Cladera, A., et al. (2000). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Analytical Methods. (Link)

-

Pinkernell, U., & von Gunten, U. (1997). Methods for the photometric determination of reactive bromine and chlorine species with ABTS. ResearchGate. (Link)

-

Pearson, D. L., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(10), 1642. (Link)

-

Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3849-3853. (Link)

-

Sharma, A., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. (Link)

-

Boole, R. (2025). Nitration & Bromination of Phenol. Save My Exams. (Link)

-

Khan Academy. (2022). Bromination of Phenols. YouTube. (Link)

-

Acero-Alcalde, C., et al. (2004). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. (Link)

-

Sharma, A., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ResearchGate. (Link)

-

Wikipedia contributors. (n.d.). Protecting group. Wikipedia. (Link)

-

Various Authors. (2017). How does water favour bromination of phenol? Quora. (Link)

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853-5860. (Link)

-

Acero, J. L., et al. (2009). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 43(18), 4647-4657. (Link)

-

Khan Academy. (2022). Bromination of Phenols. YouTube. (Link)

-

Wang, Z., et al. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Organic Letters, 17(12), 2984-2987. (Link)

-

Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. (Link)

-

Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Publishing. (Link)

-

LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (Link)

-

Hennis, H. E. (1970). U.S. Patent No. 3,546,302. Google Patents. (Link)

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. (Link)

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. (Link)

-

Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. ResearchGate. (Link)

-

Majetich, G., & Hicks, R. (1995). Ortho bromination of phenols. The Journal of Organic Chemistry, 60(19), 6094-6102. (Link)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]

- 13. learninglink.oup.com [learninglink.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ccsenet.org [ccsenet.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Protecting group - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

Stability of 4-Bromo-2-(thiazol-4-yl)phenol under acidic and basic conditions

Technical Support Center: 4-Bromo-2-(thiazol-4-yl)phenol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-2-(thiazol-4-yl)phenol. As researchers and drug development professionals, understanding the chemical stability of a molecule is paramount to ensuring data integrity, developing robust formulations, and meeting regulatory requirements.[1][2] This guide is designed to provide you with field-proven insights and practical troubleshooting advice based on the fundamental chemical properties of this compound. We will explore its behavior under both acidic and basic conditions, elucidate potential degradation pathways, and provide standardized protocols for you to validate its stability in your own experimental settings.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The solutions are based on an understanding of the molecule's inherent reactivity.

Question: My sample solution of 4-Bromo-2-(thiazol-4-yl)phenol rapidly turns yellow or brown after being dissolved in a basic buffer (e.g., pH > 8). What is causing this discoloration?

Answer: This is a classic indicator of oxidative degradation, a common pathway for phenolic compounds.[2][3] Here's the causal mechanism:

-

Phenoxide Formation: In a basic medium, the acidic proton of the phenolic hydroxyl group is abstracted, forming a phenoxide anion.

-

Increased Reactivity: This deprotonation significantly increases the electron density of the aromatic ring. The resulting phenoxide is much more susceptible to oxidation than the parent phenol.[4]

-

Oxidation: The electron-rich ring readily reacts with dissolved oxygen or other oxidizing agents in your medium. This process leads to the formation of highly colored, quinone-type structures, which are responsible for the yellow/brown appearance.[3]

Troubleshooting Steps:

-

Work at a Lower pH: If your experimental design allows, maintain the pH below 7 to keep the compound in its more stable phenolic form.

-

Use Degassed Solvents: To minimize oxidation, prepare your solutions using solvents that have been degassed by sparging with nitrogen or argon.

-

Add Antioxidants: For formulation development, consider the inclusion of antioxidants, but be sure to validate their compatibility with your downstream applications.

-

Prepare Freshly: Always prepare basic solutions of this compound immediately before use and protect them from light and air.

Question: I am observing new, small peaks in my HPLC analysis after my sample has been sitting in an acidic mobile phase for several hours. Is the compound degrading?

Answer: While 4-Bromo-2-(thiazol-4-yl)phenol is generally more stable under acidic conditions than basic ones, prolonged exposure can still lead to slow degradation.

-

Thiazole Protonation: The primary interaction under acidic conditions is the protonation of the basic nitrogen atom in the thiazole ring.[5] This generally does not lead to immediate degradation.

-

Potential Hydrolysis: However, under prolonged exposure to an aqueous acidic environment, especially with elevated temperatures, hydrolysis of the thiazole ring could occur, although this is typically a slow process for a stable aromatic ring like thiazole.[6][7] Another possibility, though less likely under mild acid conditions, is acid-catalyzed debromination, particularly if photolytic stress is also a factor.[8]

Troubleshooting Steps:

-

Confirm Degradation: To determine if the new peaks are true degradants, reinject a freshly prepared sample. If the peaks are absent or significantly smaller, it confirms that degradation is occurring over time in your analytical sequence.

-

pH Stability of Mobile Phase: Ensure your mobile phase pH is not excessively low (e.g., < pH 2.5) unless necessary for chromatographic reasons.

-

Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-8°C) to minimize degradation during long analytical runs.[9]

-

Forced Degradation Study: Conduct a formal forced degradation study (see protocol below) to definitively identify and characterize these minor peaks. This is a standard practice required by regulatory agencies like the FDA and under ICH guidelines.[2][10]

Question: My reaction yield is inconsistent when using 4-Bromo-2-(thiazol-4-yl)phenol as a starting material in a basic reaction medium. Could this be a stability issue?

Answer: Yes, this is highly probable. If your reaction is run under basic conditions, you are likely losing a portion of your starting material to oxidative degradation, which competes with your desired chemical transformation.

Troubleshooting Steps:

-

Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen, the primary driver of the degradation pathway.

-

Stability Pre-test: Before running the full reaction, perform a blank run. Dissolve your starting material in the reaction solvent with the base at the intended reaction temperature for a short period. Analyze the mixture by HPLC or TLC to quantify how much of the starting material degrades without the other reactants present.[4]

-

Order of Addition: Consider adding the base to the reaction mixture last, or slowly over time, to minimize the time the starting material spends in a highly basic environment before the primary reaction can occur.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and storage recommendation for 4-Bromo-2-(thiazol-4-yl)phenol?

The compound is a solid that is generally stable when stored under recommended conditions.[9] To ensure long-term integrity, it should be stored in a tightly sealed container, protected from light, in a cool and dry environment, such as a refrigerator (2-8°C).[9] It is particularly sensitive to basic conditions and atmospheric oxygen.

Q2: What are the most likely degradation pathways for this molecule?

The two primary sites of reactivity are the phenolic hydroxyl group and the thiazole ring.

-

Basic Conditions: The dominant pathway is the deprotonation of the phenol to a phenoxide, followed by rapid oxidation to form quinone-like degradants.

-

Acidic Conditions: The molecule is more stable. The main interaction is the protonation of the thiazole nitrogen. Degradation is slow but could involve hydrolysis of the thiazole ring or debromination, especially when combined with other stressors like heat or UV light.

-

Oxidative Conditions: The phenol moiety is highly susceptible to direct oxidation, for example, by agents like hydrogen peroxide (H₂O₂), leading to quinones and potentially ring-opened products.[1][11]

-

Photolytic Conditions: Exposure to UV light can induce photolytic degradation, with C-Br bond cleavage (debromination) being a known pathway for brominated aromatic compounds.[3][8]

Q3: Why is a forced degradation study important for this compound?

A forced degradation (or stress testing) study is a regulatory requirement and a critical part of pharmaceutical development.[2][11] It involves intentionally exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, light) to accelerate degradation.[10][12] The key goals are:

-

To identify potential degradation products: This helps in understanding the molecule's intrinsic stability.[12]

-

To establish degradation pathways: This knowledge is crucial for developing stable formulations and defining proper storage conditions.[1]

-

To develop and validate a stability-indicating analytical method: The study ensures that the chosen analytical method (typically HPLC) can separate all degradation products from the parent compound, allowing for accurate quantification of stability over time.[13][14]

Experimental Protocols & Data

Protocol: Forced Degradation Study of 4-Bromo-2-(thiazol-4-yl)phenol

Objective: To investigate the stability of the compound under various stress conditions and identify potential degradation products, in accordance with ICH guidelines.[10]

Materials:

-

4-Bromo-2-(thiazol-4-yl)phenol

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV/PDA detector and a C18 column

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-2-(thiazol-4-yl)phenol in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze by HPLC.[3]

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at room temperature and monitor for color change.

-

At selected time points (e.g., 1, 4, 8h), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute to a suitable concentration with mobile phase and analyze immediately by HPLC.[3]

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a suitable concentration with mobile phase and analyze by HPLC.[3]

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80°C for 48 hours.[11]

-

Dissolve the heat-stressed sample in the initial solvent, dilute to an appropriate concentration, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples by HPLC.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve mass balance, where the decrease in the parent compound peak is accounted for by the sum of the new degradant peaks.[11]

Data Presentation: Summary of Expected Stability

| Stress Condition | Reagent/Condition | Expected Stability | Primary Degradation Pathway |

| Acidic | 0.1 M HCl, 60°C | Relatively Stable | Slow hydrolysis of thiazole ring possible over extended time. |

| Basic | 0.1 M NaOH, RT | Highly Unstable | Phenoxide formation followed by rapid oxidation to colored quinones.[4] |

| Oxidative | 3% H₂O₂, RT | Unstable | Oxidation of the phenol ring.[1][2] |

| Thermal | 80°C, Solid State | Generally Stable | Potential for slow decomposition or debromination with prolonged exposure.[11] |

| Photolytic | UV/Vis Light | Moderately Unstable | Photolytic cleavage of the C-Br bond (debromination).[8] |

Visualizations

Workflow for Forced Degradation Analysis

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Caption: Key degradation pathways under acidic vs. basic conditions.

References

-

LCGC. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Axcend. (2024, October 21). Product Stability Testing: Techniques And Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

-

Food and Drugs Authority, Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Retrieved from [Link]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. onyxipca.com [onyxipca.com]

- 13. sepscience.com [sepscience.com]

- 14. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Thiazole Phenols

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array of heterocyclic compounds, brominated thiazole phenols represent a class of molecules with significant potential, finding applications as intermediates in drug discovery and as functional materials. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification and characterization. This guide provides a comprehensive comparison of their fragmentation patterns, drawing upon established principles of mass spectrometry to offer predictive insights for researchers in the field.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is an indispensable tool for molecular analysis, providing a wealth of information about a compound's mass, elemental composition, and structural features.[1] For brominated thiazole phenols, the technique is particularly powerful due to the distinct isotopic signature of bromine and the predictable fragmentation of the aromatic and heterocyclic moieties. By carefully analyzing the fragmentation patterns, we can piece together the molecular puzzle, confirming the presence of key structural motifs and the overall architecture of the molecule.

Core Principles of Fragmentation: Deconstructing the Molecule

The fragmentation of brominated thiazole phenols in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] To understand the fragmentation of the whole, we must first appreciate the behavior of its parts: the brominated phenol and the thiazole ring.

The Telltale Signature of Bromine

The presence of a bromine atom in a molecule leaves an unmistakable footprint in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[3][4][5][6][7] The most common fragmentation pathway for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[8]

Fragmentation of the Phenolic Moiety

The phenol group significantly influences the fragmentation of the aromatic ring. The molecular ion of phenol is typically quite stable.[9] Common fragmentation pathways include the loss of a hydrogen atom to form a phenoxy cation, or the expulsion of neutral molecules like carbon monoxide (CO) and a formyl radical (•CHO).[9]

Unraveling the Thiazole Ring

The fragmentation of the thiazole ring is a more complex process that is highly dependent on the nature and position of its substituents.[10] Generally, thiazoles exhibit abundant molecular ions.[10] Key fragmentation pathways often involve the cleavage of the bonds within the heterocyclic ring, leading to the formation of specific, diagnostic fragment ions. For instance, cleavage of the N1-C2 and C4-C5 bonds can lead to the expulsion of a nitrile species, while cleavage across the C2-S1 and C4-C5 bonds can result in the loss of a thioformyl radical. The specific fragmentation pathways are dictated by the substituents on the thiazole ring, which can direct the cleavage to produce the most stable fragment ions.[3][4][5]

Synthesizing the Fragmentation Pattern: A Predictive Approach